2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride is a chemical compound with a complex structure that includes a benzodiazole ring and an aminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride typically involves the reaction of 2-(2-aminoethyl)-1H-benzodiazole with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a base to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored and controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(N-(2-aminoethyl)amino)acetic acid derivatives: These compounds share a similar aminoethyl group and exhibit comparable chemical properties.
Indole derivatives: Compounds containing the indole nucleus, which is structurally related to the benzodiazole ring.
Uniqueness
2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H15Cl2N3O2 |
---|---|
Molecular Weight |
292.16 g/mol |
IUPAC Name |
2-[2-(2-aminoethyl)benzimidazol-1-yl]acetic acid;dihydrochloride |
InChI |
InChI=1S/C11H13N3O2.2ClH/c12-6-5-10-13-8-3-1-2-4-9(8)14(10)7-11(15)16;;/h1-4H,5-7,12H2,(H,15,16);2*1H |
InChI Key |
MJNVLUXEAZQXRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.